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molecular formula C8H8O3 B1199172 2-Hydroxy-5-methoxybenzaldehyde CAS No. 672-13-9

2-Hydroxy-5-methoxybenzaldehyde

Cat. No. B1199172
M. Wt: 152.15 g/mol
InChI Key: FZHSPPYCNDYIKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642788B2

Procedure details

5-methoxy-salicylaldehyde (211.1 mg, 1.39 mmol) and Meldrum's acid (200 mg, 1.39 mmol) were combined in H2O (2 mL). The solution was stirred at 75° C. for 2 h. After cooling to room temperature, the precipitate was filtered and dried at suction to give 241.1 mg of 6-methoxy-3-carboxy-coumarin in a 79% yield.
Quantity
211.1 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:10]=[C:7]([CH:8]=O)[C:6]([OH:11])=[CH:5][CH:4]=1.CC1(C)O[C:18](=[O:19])[CH2:17][C:15](=[O:16])[O:14]1>O>[CH3:1][O:2][C:3]1[CH:10]=[C:7]2[C:6](=[CH:5][CH:4]=1)[O:11][C:18](=[O:19])[C:17]([C:15]([OH:16])=[O:14])=[CH:8]2

Inputs

Step One
Name
Quantity
211.1 mg
Type
reactant
Smiles
COC1=CC=C(C(C=O)=C1)O
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
CC1(OC(=O)CC(=O)O1)C
Step Three
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
75 °C
Stirring
Type
CUSTOM
Details
The solution was stirred at 75° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the precipitate was filtered
CUSTOM
Type
CUSTOM
Details
dried at suction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC=1C=C2C=C(C(OC2=CC1)=O)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 241.1 mg
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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